molecular formula C20H22N4O4 B2402671 N-(3,5-dimethylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005304-18-6

N-(3,5-dimethylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2402671
CAS No.: 1005304-18-6
M. Wt: 382.42
InChI Key: BMGLCBLDAFLXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide (CAS 1005304-18-6) is a heterocyclic compound of significant interest in biochemical research, particularly in the field of oncology. It features a complex pyrido[2,3-d]pyrimidine core structure that is substituted with a 5-ethoxy group, a 1-methyl group, and an acetamide-linked 3,5-dimethylphenyl moiety . This structural complexity makes it a candidate for comparative analysis with related derivatives. Recent in vitro studies have indicated that this compound exhibits notable cytotoxic effects on various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells . The primary mechanisms through which it is believed to exert its anticancer effects include the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death) . Furthermore, research into similar compounds suggests potential activity as an inhibitor of specific kinases, such as polo-like kinase 1 (Plk1), which is a validated target in various cancers . With a molecular formula of C20H22N4O4 and a molecular weight of 382.4 g/mol, this compound is a valuable tool for advancing investigative studies in cell biology and drug discovery . Please note: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-5-28-15-6-7-21-18-17(15)19(26)24(20(27)23(18)4)11-16(25)22-14-9-12(2)8-13(3)10-14/h6-10H,5,11H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGLCBLDAFLXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC(=CC(=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound is represented by the following molecular formula:

PropertyValue
Molecular FormulaC22H26N4O4
Molecular Weight410.5 g/mol
CAS Number1005304-18-6

The compound features a pyrido[2,3-d]pyrimidine core which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. In vitro assays demonstrated that the compound has a cytotoxic effect on various cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells.

Key Findings:

  • Cytotoxicity : The compound showed IC50 values ranging from 0.23 to 4.38 μM across different cell lines, indicating potent cytotoxic effects compared to standard chemotherapeutic agents .

The mechanisms through which this compound exerts its anticancer effects are still under investigation but may involve:

  • Inhibition of Cell Proliferation : The compound appears to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways leading to programmed cell death in tumor cells.
  • Targeting Specific Kinases : Similar compounds have been shown to inhibit polo-like kinase 1 (Plk1), a target in various cancers .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

  • Study on MCF7 Cells :
    • Objective : To assess the cytotoxic effect of the compound on MCF7 breast cancer cells.
    • Results : The compound reduced cell viability significantly at concentrations above 0.5 μM.
    • : Demonstrated potential as a therapeutic agent for breast cancer treatment.
  • Study on HCT116 Cells :
    • Objective : To investigate the mechanism of action in colon cancer.
    • Results : Induced apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
    • : Suggests a promising avenue for colon cancer therapy.

Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s pyrido[2,3-d]pyrimidine core distinguishes it from analogs with thieno[2,3-d]pyrimidine () or triazole () backbones. These cores influence electronic properties and binding interactions:

  • Thieno[2,3-d]pyrimidine (Compound 24, ): Sulfur incorporation may increase lipophilicity and alter metabolic pathways .

Substituent Effects

  • 5-Ethoxy vs. 5-Pyridinyl : The ethoxy group in the target compound enhances electron-donating capacity compared to the pyridinyl substituent in ’s triazole derivative, which may confer π-π stacking ability .
  • 3,5-Dimethylphenyl vs.

Physicochemical and Spectroscopic Properties

Table 1: Comparative Physicochemical Data

Property Target Compound Compound 24 () 557065-43-7 ()
Core Structure Pyrido[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Triazole
Key Substituents 5-ethoxy, 1-methyl Phenylamino, methyl Ethyl, pyridinyl, sulfanyl
Melting Point (°C) Not reported 143–145 Not reported
IR C=O Peaks (cm⁻¹) ~1700 (estimated) 1730, 1690 Not reported
  • IR Spectroscopy : The target compound’s dioxo and acetamide groups likely produce C=O stretches near 1700 cm⁻¹, aligning with ’s 1730 and 1690 cm⁻¹ peaks for analogous carbonyl groups .
  • NMR: The 3,5-dimethylphenyl group in the target compound would show aromatic protons as a singlet (δ ~6.8–7.2 ppm), distinct from ’s multiplet signals for phenylamino protons (δ 7.37–7.47 ppm) .

Q & A

Q. What are the key steps in synthesizing this compound, and how are intermediates characterized?

Synthesis typically involves multi-step reactions, starting with condensation of pyrido[2,3-d]pyrimidine precursors with acetamide derivatives. Key steps include:

  • Amide coupling : Reaction of chloroacetylated intermediates with substituted anilines under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization : Formation of the pyrido[2,3-d]pyrimidine core via thermal or catalytic cyclization .
  • Purification : Column chromatography or recrystallization to isolate the final product. Characterization relies on 1H/13C NMR (to confirm substituent positions), LC-MS (for molecular weight validation), and IR spectroscopy (to identify functional groups like amides or carbonyls) .

Q. How can researchers confirm structural integrity and purity of the compound?

Methodological approaches include:

  • NMR spectroscopy : Analyze peak splitting patterns (e.g., singlet for methyl groups at δ ~2.03 ppm) and aromatic proton integrations .
  • High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+) with <2 ppm error .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What functional groups influence the compound’s reactivity?

Critical groups include:

  • Acetamide moiety : Participates in hydrogen bonding with biological targets .
  • Pyrido[2,3-d]pyrimidine core : Electron-deficient regions enable π-π stacking in enzyme active sites .
  • Ethoxy and methyl substituents : Modulate solubility and steric hindrance .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

Advanced strategies involve:

  • Quantum chemical calculations : Predict transition states and energetics of key steps (e.g., cyclization) using software like Gaussian or ORCA .
  • Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, solvent, catalyst) and identify optimal conditions with minimal trials .
  • Machine learning : Train models on historical reaction data to predict successful pathways .

Q. What methodologies resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or impurity artifacts. Solutions include:

  • Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in Wister rats) .
  • Forced degradation studies : Test stability under heat/humidity to rule out decomposition artifacts .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 normalization) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

SAR workflows involve:

  • Fragment replacement : Substitute the 3,5-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate potency .
  • Molecular docking : Simulate binding poses with target proteins (e.g., kinases) to prioritize derivatives with improved interactions .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors) using tools like Schrödinger’s Phase .

Q. What experimental designs improve scalability while maintaining stereochemical integrity?

Scalability challenges include side reactions and racemization. Mitigation strategies:

  • Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Chiral HPLC : Monitor enantiomeric excess during asymmetric synthesis .
  • In situ analytics : Use PAT (Process Analytical Technology) for real-time reaction monitoring .

Q. How do solvent and catalyst choices influence regioselectivity in functionalization?

Key considerations:

  • Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates in SNAr reactions .
  • Palladium catalysts : Enable cross-coupling at sterically hindered positions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Acid/base additives : Control protonation states to direct electrophilic attack (e.g., trifluoroacetic acid for nitration) .

Methodological Notes

  • Data contradiction analysis : Always cross-validate unexpected results using orthogonal techniques (e.g., NMR vs. X-ray crystallography for structure confirmation) .
  • Advanced instrumentation : Leverage high-field NMR (≥500 MHz) and tandem MS/MS for unambiguous characterization .
  • Ethical reporting : Disclose synthetic yields, purity, and spectral data in full to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.